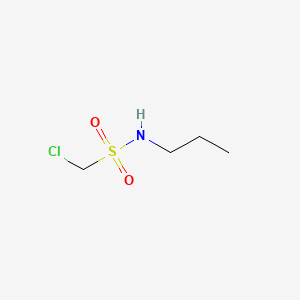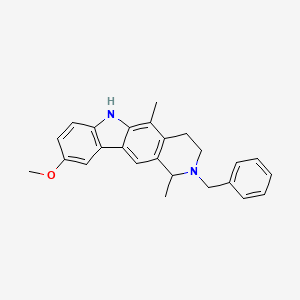
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various substituents such as benzyl, methoxy, and dimethyl groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[4,3-b]carbazole Core: The core structure can be synthesized through a series of cyclization reactions.
Introduction of Substituents: The benzyl, methoxy, and dimethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Benzyl chloride, methanol, various bases and acids
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 2-Benzyl-2,3,4,6-tetrahydro-1,5-dimethyl-1H-pyrido[4,3-b]carbazole
Uniqueness
2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is unique due to its specific combination of substituents and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
93841-54-4 |
|---|---|
Fórmula molecular |
C25H26N2O |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-benzyl-9-methoxy-1,5-dimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole |
InChI |
InChI=1S/C25H26N2O/c1-16-20-11-12-27(15-18-7-5-4-6-8-18)17(2)21(20)14-23-22-13-19(28-3)9-10-24(22)26-25(16)23/h4-10,13-14,17,26H,11-12,15H2,1-3H3 |
Clave InChI |
SNWJXHHMBDJMIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1CC3=CC=CC=C3)C(=C4C(=C2)C5=C(N4)C=CC(=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



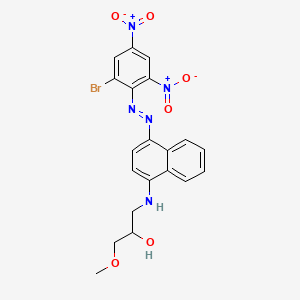
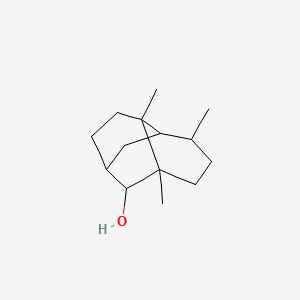

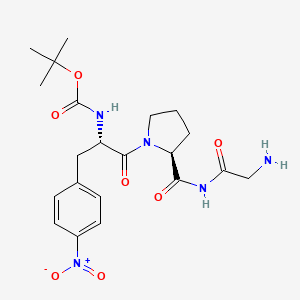
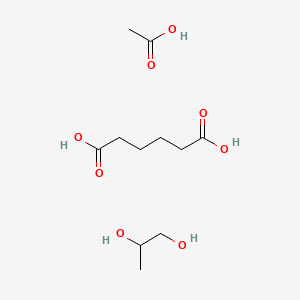
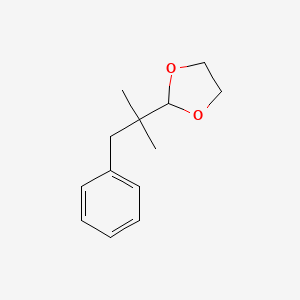
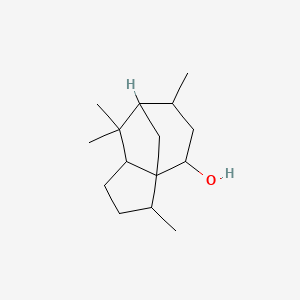
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
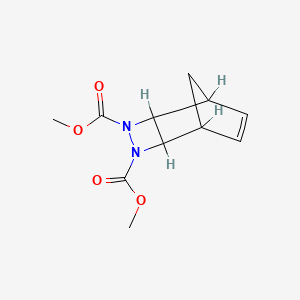
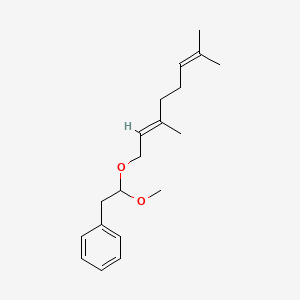
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
